Methyl pivaloylacetate

Description

The exact mass of the compound Methyl pivaloylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl pivaloylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pivaloylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

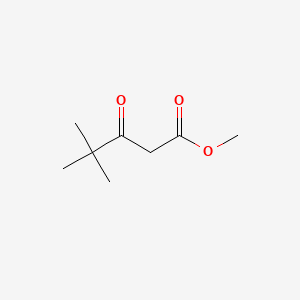

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXCFTMJPRXBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042149 | |

| Record name | Methyl pivaloylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55107-14-7 | |

| Record name | Methyl 4,4-dimethyl-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55107-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pivaloylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055107147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pivaloylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pivaloylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pivaloylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PIVALOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CQ34TA4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pivaloylacetate, also known by its IUPAC name methyl 4,4-dimethyl-3-oxopentanoate, is a β-keto ester of significant interest in organic synthesis.[1][2] Its unique structural features, including a sterically hindered tert-butyl group, impart specific reactivity and physical characteristics that make it a valuable building block for the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of the physical properties of methyl pivaloylacetate, supported by experimental data and methodologies.

Molecular and Chemical Identity

Methyl pivaloylacetate is a colorless liquid at room temperature.[1][3] Its molecular structure consists of a pivaloyl group attached to a methyl acetate moiety.[1]

| Identifier | Value |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[2] |

| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic Acid Methyl Ester[4] |

| CAS Number | 55107-14-7[2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₄O₃[2][3][4][5] |

| Molecular Weight | 158.19 g/mol [2][5][7] |

| Canonical SMILES | CC(C)(C)C(=O)CC(=O)OC[2] |

| InChI Key | XTXCFTMJPRXBBC-UHFFFAOYSA-N[2][6] |

Tabulated Physical Properties

The following table summarizes the key physical properties of methyl pivaloylacetate based on available experimental data. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Value | Conditions |

| Appearance | Colorless liquid | Ambient[3][7] |

| Boiling Point | 184 °C | at 760 mmHg[4] |

| 67-70 °C | at 13 mmHg[3][6] | |

| 84 °C | Not specified[7] | |

| Density | 0.99 g/mL | at 25 °C[3][6] |

| 0.981 g/cm³ | Not specified[4] | |

| Refractive Index | 1.42 | Not specified[4] |

| 1.487 | at 20 °C (nD)[1][6] | |

| 1.40-1.43 | Range[1] | |

| Flash Point | 171 °F (77.2 °C) | [3][4] |

| Vapor Pressure | 0.749 mmHg | at 25 °C[4] |

| pKa (predicted) | 10.78 | [1][6] |

| Solubility | Insoluble in water; Soluble in alcohols and ethers.[1] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of each physical property of methyl pivaloylacetate are not extensively documented in publicly available literature, standard analytical techniques are employed. The following outlines the general methodologies used for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is determined by heating the liquid to the temperature at which its vapor pressure equals the atmospheric pressure. For compounds like methyl pivaloylacetate, which may have a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at a reduced pressure.[6] This prevents potential decomposition of the compound at higher temperatures. The boiling point at atmospheric pressure can then be extrapolated from the data obtained at reduced pressure using a nomograph.

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately weighing a known volume of the substance at a specific temperature, usually 25 °C.[3][6]

Determination of Refractive Index

The refractive index, a measure of how much light bends as it passes through the substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale, typically at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).[1][6]

Characterization by Spectroscopy

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For methyl pivaloylacetate, characteristic absorption bands for the ester and ketone carbonyl groups would be expected.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in methyl pivaloylacetate are unique and can be used for its identification and characterization.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2]

Synthesis Workflow

The synthesis of methyl pivaloylacetate is commonly achieved through a Claisen condensation reaction. The following diagram illustrates a typical synthetic route.

Caption: Synthetic pathway for methyl pivaloylacetate via Claisen condensation.

Safety and Handling

Methyl pivaloylacetate is considered an irritant, causing skin and serious eye irritation.[2][7] It is also a combustible liquid.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of methyl pivaloylacetate, a key intermediate in organic synthesis. The tabulated data, along with the outlined experimental methodologies, offer valuable information for researchers and professionals in the fields of chemistry and drug development. Understanding these fundamental properties is crucial for the effective use of methyl pivaloylacetate in various synthetic applications.

References

- 1. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 2. Methyl pivaloylacetate | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anstarmaterial.com [anstarmaterial.com]

- 4. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]

- 5. 55107-14-7,Methyl pivaloylacetate_CoreSyn [coresyn.com]

- 6. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]

- 7. Methyl pivaloylacetate, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. Methyl pivaloylacetate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methyl Pivaloylacetate: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pivaloylacetate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its unique structural features, including the sterically hindering tert-butyl group, influence reactivity and can impart desirable physicochemical properties to target compounds. This technical guide provides an in-depth overview of methyl pivaloylacetate, including its chemical identifiers, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of pharmaceutically relevant heterocyclic systems. Spectroscopic data and established experimental workflows for key synthetic transformations are also presented to aid researchers in its practical application.

Chemical Identifiers and Physicochemical Properties

Methyl pivaloylacetate is systematically known as methyl 4,4-dimethyl-3-oxopentanoate. A comprehensive list of its identifiers is provided in Table 1, and its key physicochemical properties are summarized in Table 2.

Table 1: Identifiers for Methyl Pivaloylacetate

| Identifier | Value |

| CAS Number | 55107-14-7[1][2] |

| EC Number | 259-481-2[1][2] |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[1] |

| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic acid methyl ester[1] |

| Molecular Formula | C8H14O3[1] |

| InChI | InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3[1] |

| InChIKey | XTXCFTMJPRXBBC-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)C(=O)CC(=O)OC[1] |

| PubChem CID | 99597[1] |

Table 2: Physicochemical Properties of Methyl Pivaloylacetate

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1] |

| Density | 0.99 g/mL at 25 °C | [2] |

| Boiling Point | 67-70 °C at 13 mmHg | [2] |

| Refractive Index | n20/D 1.487 | [2] |

| Vapor Pressure | 0.4 mmHg at 20 °C | [2] |

| Flash Point | 171 °F | [3] |

Synthesis of Methyl Pivaloylacetate

A common and efficient method for the synthesis of methyl pivaloylacetate is the acylation of a suitable precursor. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of Methyl Pivaloylacetate

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl carbonate

-

Hexamethylphosphoric acid triamide (HMPA)

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (60 g) in dimethyl carbonate (450 mL) and HMPA (100 mL).

-

Slowly add pinacolone (100 g, 92% purity) to the suspension at a rate that maintains the reaction temperature at approximately 45 °C.

-

After the addition is complete, continue stirring the reaction mixture at 45 °C until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude methyl pivaloylacetate by vacuum distillation to yield the final product. A reported yield for a similar procedure is 83.5%.

Spectroscopic Characterization

The structural elucidation of methyl pivaloylacetate is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene group, and a singlet for the three protons of the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands for the two carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is observed at a higher frequency, around 1735 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage adjacent to the carbonyl groups.

Applications in the Synthesis of Pharmaceutically Relevant Heterocycles

Methyl pivaloylacetate is a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in drug molecules. Its utility is highlighted in several classical multicomponent reactions.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for preparing pyrazole derivatives through the condensation of a β-dicarbonyl compound with a hydrazine. Pyrazoles are found in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.

-

In a round-bottom flask, dissolve methyl pivaloylacetate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the substituted pyrazole.

Caption: General workflow for the Knorr Pyrazole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension.

-

In a round-bottom flask, combine an aldehyde (1.0 equivalent), methyl pivaloylacetate (2.0 equivalents), and a nitrogen source such as ammonium acetate or ammonia.

-

The reaction can be performed neat or in a solvent like ethanol.

-

Heat the mixture, often to reflux, and monitor by TLC.

-

The resulting dihydropyridine can be isolated or oxidized in situ to the corresponding pyridine using an oxidizing agent (e.g., ferric chloride or manganese dioxide).

-

After completion, cool the reaction mixture and perform an appropriate workup, which may involve extraction and washing.

-

Purify the product by recrystallization or column chromatography.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea. These products and their derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.

-

In a round-bottom flask, mix an aldehyde (1.0 equivalent), methyl pivaloylacetate (1.0 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent, often ethanol.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium triflate).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture, which often results in the precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

If necessary, the product can be further purified by recrystallization.

Caption: General workflow for the Biginelli Reaction.

Conclusion

Methyl pivaloylacetate is a readily accessible and highly valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery and development. Its application in robust and versatile multicomponent reactions like the Knorr, Hantzsch, and Biginelli syntheses allows for the efficient generation of diverse molecular scaffolds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize methyl pivaloylacetate in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl pivaloylacetate, a valuable β-keto ester intermediate in organic synthesis. The document details the prevalent synthetic methodology, the Claisen condensation reaction, offering a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and the overall experimental workflow, providing a clear and concise reference for laboratory application.

Introduction

Methyl pivaloylacetate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a key building block in organic synthesis, valued for its utility in the construction of more complex molecules.[1][2] Its structure, featuring a reactive β-keto ester moiety, allows for a variety of chemical transformations, making it an important intermediate in the pharmaceutical and agrochemical industries. This guide aims to provide researchers and professionals in drug development with a detailed technical resource for the reliable synthesis and thorough characterization of this compound.

Synthesis of Methyl Pivaloylacetate

The most common and effective method for the synthesis of methyl pivaloylacetate is the Claisen condensation.[3] This carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In the case of methyl pivaloylacetate, a crossed Claisen condensation is typically employed.

Reaction Principle: The Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3] Subsequent elimination of an alkoxide group yields the β-keto ester. To favor the desired crossed product and minimize self-condensation, one of the esters should ideally lack α-hydrogens, making it unable to form an enolate. However, in many practical syntheses of methyl pivaloylacetate, strategic choice of reactants and reaction conditions can drive the formation of the desired product. A common approach involves the reaction of methyl pivalate with methyl acetate or the reaction of pinacolone with dimethyl carbonate in the presence of a strong base like sodium hydride or sodium methoxide.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol details the synthesis of methyl pivaloylacetate from pinacolone and dimethyl carbonate using sodium hydride as the base.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl carbonate

-

Pinacolone

-

Hexamethylphosphoramide (HMPA) - Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood. The system is flushed with an inert gas (e.g., argon or nitrogen).

-

Base Suspension: 60 g of sodium hydride (60% dispersion in mineral oil) is carefully washed with hexane to remove the mineral oil and then suspended in 450 mL of dimethyl carbonate and 100 mL of hexamethylphosphoramide in the reaction flask.

-

Addition of Ketone: 100 g of pinacolone (92% purity) is added dropwise to the stirred suspension via the dropping funnel at a controlled temperature of 45 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 45 °C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quenching: The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Purification: The crude methyl pivaloylacetate is purified by fractional distillation under reduced pressure.

Characterization of Methyl Pivaloylacetate

Thorough characterization is essential to confirm the identity and purity of the synthesized methyl pivaloylacetate. The following sections detail the expected physicochemical properties and spectral data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 67-70 °C at 13 mmHg | [1] |

| Density | 0.99 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.487 | [1] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.4 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~1.2 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketone carbonyl carbon (>C=O) |

| ~168 | Ester carbonyl carbon (-COO-) |

| ~52 | Methoxy carbon (-OCH₃) |

| ~49 | Methylene carbon (-CH₂-) |

| ~43 | Quaternary carbon (-C(CH₃)₃) |

| ~26 | tert-Butyl carbons (-C(CH₃)₃) |

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1715 | Strong | C=O stretch (ketone carbonyl) |

| ~1480 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (ester) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 158 | Low | [M]⁺ (Molecular ion) |

| 127 | Moderate | [M - OCH₃]⁺ |

| 101 | Moderate | [M - C(CH₃)₃]⁺ |

| 85 | High | [C(CH₃)₃CO]⁺ |

| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Visualization of Processes

Reaction Mechanism

The following diagram illustrates the mechanism of the Claisen condensation for the synthesis of methyl pivaloylacetate.

Caption: Claisen condensation mechanism.

Experimental Workflow

The diagram below outlines the key stages of the synthesis and characterization process.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of methyl pivaloylacetate via the Claisen condensation, along with a comprehensive summary of its characterization data. The presented information, including structured data tables and process diagrams, is intended to serve as a valuable resource for chemists in research and development. Adherence to the detailed experimental procedures and a thorough understanding of the characterization data will enable the reliable production and validation of this important synthetic intermediate.

References

An In-depth Technical Guide to Methyl Pivaloylacetate for Researchers and Drug Development Professionals

Introduction: Methyl pivaloylacetate, a versatile β-keto ester, serves as a crucial building block in various organic syntheses. Its unique structural features, characterized by a sterically hindered pivaloyl group, impart distinct reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Structure

The nomenclature and structural representation of methyl pivaloylacetate are fundamental to understanding its chemical behavior.

-

Synonyms: Methyl pivaloylacetate, Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic Acid Methyl Ester[1][3][4]

The structure features a methyl ester and a ketone, with a bulky tert-butyl group adjacent to the ketone. This steric hindrance influences its reactivity in synthetic applications.

Physicochemical Properties

A summary of the key physical and chemical properties of methyl pivaloylacetate is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 67-70 °C at 13 mmHg | [5] |

| Density | 0.99 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.487 | [5] |

| Flash Point | 171 °F (77.2 °C) | [4][6] |

| Vapor Pressure | 0.4 mmHg at 20 °C |

Synthesis of Methyl Pivaloylacetate

Methyl pivaloylacetate can be synthesized through various methods, including the Claisen condensation of an acetate with a pivalate ester and the carbonylation of chloropinacolone[7]. A common and effective laboratory-scale synthesis involves the condensation of pinacolone with dimethyl carbonate.[3][7]

Experimental Protocol: Synthesis via Condensation of Pinacolone [3]

This protocol describes the synthesis of methyl pivaloylacetate from pinacolone and dimethyl carbonate using sodium hydride as a base.

Materials:

-

Sodium hydride (60 g)

-

Dimethyl carbonate (450 mL)

-

Hexamethylphosphoramide (100 mL)

-

Pinacolone (100 g, 92% purity)

Procedure:

-

Suspend 60 g of sodium hydride in a mixture of 450 mL of dimethyl carbonate and 100 mL of hexamethylphosphoramide in a suitable reaction vessel.

-

Slowly add 100 g of 92% pinacolone to the suspension while maintaining the reaction temperature at 45°C.

-

After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, process the reaction mixture to isolate the product. The original literature suggests a processing method described in a related synthesis, which would typically involve quenching the reaction, extraction, and purification by distillation.

-

This procedure has been reported to yield 83.5% of methyl pivaloylacetate.[3]

Safety Precautions: Sodium hydride is a highly flammable and reactive substance that reacts violently with water. Hexamethylphosphoramide is a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Applications in Chemical Synthesis

Methyl pivaloylacetate is a valuable intermediate in organic synthesis due to its dual functionality. It serves as a precursor for a variety of more complex molecules.

-

Heterocyclic Chemistry: It has been utilized as a substrate in the Indium(III) chloride-catalyzed synthesis of novel dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives.[5]

-

Ketene Chemistry: This compound is used in the preparation of neat α-oxoketene and carbomethoxypivaloylketene, which are highly reactive intermediates for further chemical transformations.[5]

-

Acylation Reactions: The active methylene group can be readily acylated, providing a route to more complex β-dicarbonyl compounds.[2]

-

Industrial Intermediates: It is an important intermediate in the production of substances used in photographic and xerographic reproduction processes.[2][7]

Relevance in Drug Discovery and Development

While methyl pivaloylacetate itself is not a therapeutic agent, its structural motifs and its role as a synthetic intermediate are highly relevant to drug development. The incorporation of methyl groups is a common and powerful strategy in medicinal chemistry, often referred to as the "magic methyl" effect.[8][9]

The Role of Methyl Groups in Drug Design: The introduction of a methyl group into a lead compound can profoundly impact its pharmacological profile:

-

Modulation of Physicochemical Properties: Methyl groups can alter a molecule's lipophilicity, solubility, and conformation.[9][10]

-

Enhancement of Potency and Selectivity: A strategically placed methyl group can improve the binding affinity of a drug to its target receptor by occupying a hydrophobic pocket.[9] This can lead to a significant increase in potency.[9]

-

Pharmacokinetic Profile Improvement: Methylation can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug.[9][10]

The pivaloyl group, a key feature of methyl pivaloylacetate, can be considered a more sterically demanding analogue of a methyl group. Its incorporation can be used to probe larger hydrophobic pockets in a receptor active site or to provide a robust metabolic block.

References

- 1. Methyl pivaloylacetate | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]

- 5. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]

- 6. anstarmaterial.com [anstarmaterial.com]

- 7. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl Pivaloylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl pivaloylacetate (CAS No: 55107-14-7), a versatile intermediate in organic synthesis. The document presents ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl pivaloylacetate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.72 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 3.45 | Singlet | 2H | -CH₂- (Methylene) |

| 1.18 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 202.8 | C=O (Ketone) |

| 167.5 | C=O (Ester) |

| 52.3 | -OCH₃ |

| 49.5 | -CH₂- |

| 44.2 | -C (CH₃)₃ |

| 26.3 | -C(C H₃)₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1480 | Medium | C-H bend (asymmetric, -CH₃) |

| ~1370 | Medium | C-H bend (symmetric, -CH₃) |

| ~1200-1000 | Strong | C-O stretch (ester) |

Sample Preparation: Neat (liquid film)

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~10 | [M]⁺ (Molecular Ion) |

| 101 | ~100 | [M - C(CH₃)₃]⁺ |

| 85 | ~40 | [C(CH₃)₃CO]⁺ |

| 57 | ~95 | [C(CH₃)₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

A solution of methyl pivaloylacetate (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.6 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker AM-270 spectrometer. For ¹H NMR, a 30° pulse width was used with a relaxation delay of 1.0 second. For ¹³C NMR, a proton-decoupled sequence was employed with a 45° pulse width and a relaxation delay of 2.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat methyl pivaloylacetate was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer operating in electron ionization (EI) mode. A dilute solution of methyl pivaloylacetate in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source. The sample was ionized using a 70 eV electron beam. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) and relative abundance of the ions were recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl pivaloylacetate.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl pivaloylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The guide details the structural and environmental factors governing the equilibrium, outlines the experimental and computational methodologies for its study, and presents visualizations of the core concepts. While specific quantitative equilibrium data for methyl pivaloylacetate is not extensively available in the surveyed literature, this guide establishes a robust framework for its investigation based on the well-understood principles of keto-enol tautomerism in related β-dicarbonyl compounds.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers, which differ in the position of a proton and a double bond.[1][2] For methyl pivaloylacetate, this equilibrium involves the interconversion between the diketo form and the enol form, which can be stabilized by intramolecular hydrogen bonding.[1] The position of this equilibrium is a critical factor in the reactivity and physicochemical properties of the molecule, influencing its utility in organic synthesis and its behavior in biological systems.

The bulky tert-butyl group in methyl pivaloylacetate introduces significant steric hindrance, which can influence the stability of the keto and enol forms and, consequently, the position of the tautomeric equilibrium.[3] Understanding and quantifying this equilibrium is essential for predicting the compound's reactivity and for the rational design of synthetic pathways and novel therapeutics.

The Tautomeric Equilibrium of Methyl Pivaloylacetate

The keto-enol equilibrium of methyl pivaloylacetate is dynamic, with the relative populations of the keto and enol forms being influenced by several factors, most notably the solvent and temperature.

dot

Caption: Keto-enol tautomeric equilibrium of methyl pivaloylacetate.

Factors Influencing the Equilibrium

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[4] Non-polar solvents tend to favor the enol form, which can be stabilized by the formation of an intramolecular hydrogen bond.[4] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium towards the keto tautomer.[5] Polar aprotic solvents, such as DMSO, can also influence the equilibrium by disrupting the intramolecular hydrogen bonding of the enol form.[4]

-

Steric Effects: The tert-butyl group in methyl pivaloylacetate introduces steric strain that can destabilize the planar enol form, potentially shifting the equilibrium towards the keto tautomer where the bulky group has more conformational freedom.[3][6] The interplay between steric hindrance and the electronic stabilization of the enol form is a key determinant of the tautomeric ratio.

-

Temperature: The keto-enol equilibrium is temperature-dependent. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization reaction (enthalpy, ΔH°, and entropy, ΔS°) can be determined using the van't Hoff equation.[7][8]

Quantitative Analysis of the Tautomeric Equilibrium

Table 1: Hypothetical Tautomer Distribution of Methyl Pivaloylacetate in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |

| Cyclohexane-d12 | 2.0 | 25 | 75 | 3.00 | -2.72 |

| Chloroform-d | 4.8 | 40 | 60 | 1.50 | -1.00 |

| Acetone-d6 | 20.7 | 60 | 40 | 0.67 | 1.00 |

| Acetonitrile-d3 | 37.5 | 70 | 30 | 0.43 | 2.11 |

| DMSO-d6 | 46.7 | 80 | 20 | 0.25 | 3.44 |

| Water-d2 | 78.4 | 95 | 5 | 0.05 | 7.41 |

Table 2: Hypothetical Thermodynamic Data for the Tautomerization of Methyl Pivaloylacetate in Chloroform-d

| Temperature (K) | Keq | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 273 | 1.80 | -1.38 | -10.5 | -33.4 |

| 298 | 1.50 | -1.00 | -10.5 | -31.9 |

| 323 | 1.25 | -0.68 | -10.5 | -30.4 |

Experimental Protocols

The primary technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[7]

¹H NMR Spectroscopy for Tautomer Quantification

Protocol:

-

Sample Preparation: Prepare solutions of methyl pivaloylacetate in a range of deuterated solvents (e.g., cyclohexane-d12, chloroform-d, acetone-d6, acetonitrile-d3, DMSO-d6) at a concentration of approximately 10-20 mg/mL in standard 5 mm NMR tubes.[7]

-

Equilibration: Allow the samples to equilibrate at the desired temperature for at least 24 hours before analysis to ensure that the tautomeric equilibrium has been reached.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

Signal Assignment:

-

Keto Tautomer: Identify the characteristic signals for the methylene protons (α-protons) adjacent to the two carbonyl groups, typically appearing as a singlet in the range of 3.5-4.0 ppm. The methyl protons of the pivaloyl group will also have a characteristic singlet.

-

Enol Tautomer: Identify the signal for the vinylic proton, which typically appears as a singlet in the range of 5.0-6.0 ppm. The enolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm). The methyl protons of the pivaloyl group in the enol form will have a slightly different chemical shift compared to the keto form.

-

-

Integration and Calculation:

-

Carefully integrate the area of the methylene proton signal of the keto tautomer and the vinylic proton signal of the enol tautomer.[9]

-

Calculate the mole fraction of each tautomer using the integrated areas, accounting for the number of protons giving rise to each signal (2 protons for the keto methylene and 1 proton for the enol vinylic proton).

-

The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol tautomer to the keto tautomer.[10]

-

dot

Caption: Workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR.

Computational Chemistry

Protocol:

-

Structure Generation: Build the 3D structures of both the keto and enol tautomers of methyl pivaloylacetate.

-

Geometry Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD). A suitable level of theory, such as B3LYP with a 6-31G(d) basis set or higher, should be employed. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in each environment.

-

Data Analysis:

-

The difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_enol - G_keto) can be used to predict the equilibrium constant (Keq = exp(-ΔG/RT)).

-

These theoretical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental results.[11]

-

Logical Relationships in Tautomer Analysis

The study of keto-enol tautomerism involves a logical progression from understanding the fundamental principles to applying experimental and computational techniques for quantitative analysis.

dot

Caption: Logical flow for the comprehensive study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of methyl pivaloylacetate is a fundamental aspect of its chemistry, with significant implications for its application in research and development. While specific quantitative data for this compound remains to be extensively documented in the literature, this guide provides a thorough framework for its investigation. By employing the detailed experimental and computational protocols outlined herein, researchers can elucidate the tautomeric equilibrium of methyl pivaloylacetate and its derivatives. A deeper understanding of these equilibria will undoubtedly facilitate the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fiveable.me [fiveable.me]

- 6. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

Chemical Reactivity Profile of Methyl Pivaloylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pivaloylacetate (MPA), also known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural feature, a sterically demanding tert-butyl group, significantly influences its reactivity, offering opportunities for regioselective and stereoselective transformations. This technical guide provides a comprehensive overview of the chemical reactivity profile of methyl pivaloylacetate, including its synthesis, physical and chemical properties, and its utility in key organic reactions such as alkylation, acylation, and decarboxylation. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development, particularly within the pharmaceutical and agrochemical industries.

Physicochemical Properties

Methyl pivaloylacetate is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [2] |

| CAS Number | 55107-14-7 | [3] |

| Boiling Point | 67-70 °C at 13 mmHg | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.487 | [3] |

| Vapor Pressure | 0.4 mmHg at 20 °C | |

| Flash Point | 77 °C (closed cup) |

Synthesis of Methyl Pivaloylacetate

The synthesis of methyl pivaloylacetate is commonly achieved through the condensation of pinacolone with dimethyl carbonate in the presence of a strong base, such as sodium hydride.[4]

Experimental Protocol: Synthesis of Methyl Pivaloylacetate[5]

Materials:

-

Sodium hydride (60 g)

-

Dimethyl carbonate (450 mL)

-

Hexamethylphosphoramide (100 mL)

-

Pinacolone (100 g, 92% purity)

Procedure:

-

A suspension of sodium hydride in dimethyl carbonate and hexamethylphosphoramide is prepared in a suitable reaction vessel.

-

Pinacolone is added slowly to the suspension at a temperature of 45 °C.

-

Upon completion of the addition, the reaction mixture is stirred until the reaction is complete (monitoring by TLC or GC is recommended).

-

The reaction is then quenched, and the product is worked up. A typical workup for such a reaction involves the careful addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by distillation under reduced pressure yields pure methyl pivaloylacetate.

Reported Yield: 83.5%[4]

Caption: Synthesis of Methyl Pivaloylacetate.

Chemical Reactivity

As a β-keto ester, methyl pivaloylacetate exhibits a rich and versatile chemical reactivity profile, primarily centered around the acidic α-protons and the two carbonyl groups.

Enolate Formation and Subsequent Reactions

The methylene protons alpha to both the ketone and ester carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Caption: General Reactivity of Methyl Pivaloylacetate via its Enolate.

Alkylation Reactions

The enolate of methyl pivaloylacetate can be alkylated by treatment with alkyl halides.[5] The steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of these reactions, particularly when a chiral auxiliary is employed.[1] While direct base-promoted mono-alkylation of methylene-active compounds can sometimes lead to dialkylation, the use of specific conditions and reagents like dimethyl carbonate can achieve high selectivity for mono-methylation.[6]

Generalized Experimental Protocol for Alkylation:

-

To a solution of methyl pivaloylacetate in a suitable aprotic solvent (e.g., THF, DMF), a base (e.g., sodium hydride, potassium carbonate) is added at a controlled temperature (e.g., 0 °C to room temperature) to generate the enolate.

-

The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred until completion.

-

Workup involves quenching the reaction, extraction with an organic solvent, washing, drying, and purification of the product, typically by column chromatography or distillation.

Acylation Reactions

Acylation of methyl pivaloylacetate can be achieved by reacting its enolate with an acylating agent, such as an acid chloride or anhydride.[1] This reaction provides access to β,δ-diketo esters, which are valuable synthetic intermediates.

Generalized Experimental Protocol for Acylation:

-

The enolate of methyl pivaloylacetate is generated as described for the alkylation reaction.

-

The acylating agent is added to the enolate solution, and the reaction is allowed to proceed.

-

A standard aqueous workup followed by purification yields the acylated product.

Decarboxylation

Like other β-keto esters, the ester group of methyl pivaloylacetate can be hydrolyzed to the corresponding β-keto acid.[5] This β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield a ketone, in this case, pinacolone.[7][8] The decarboxylation proceeds through a cyclic transition state.[8][9]

Caption: Mechanism of Decarboxylation.

Generalized Experimental Protocol for Hydrolysis and Decarboxylation:

-

The alkylated or acylated methyl pivaloylacetate derivative is subjected to hydrolysis, which can be carried out under acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions.[5]

-

The resulting β-keto acid is then heated, often without isolation, to effect decarboxylation. The loss of carbon dioxide drives the reaction to completion.

-

The final ketone product is then isolated and purified.

Applications in Organic Synthesis

Methyl pivaloylacetate is a valuable intermediate in the synthesis of a variety of organic molecules.[1] Its ability to undergo a range of transformations makes it a versatile tool for the construction of complex molecular architectures. Some of its applications include:

-

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic systems.

-

Pharmaceutical and Agrochemical Synthesis: The structural motifs accessible from methyl pivaloylacetate are found in numerous biologically active compounds.[1]

-

Preparation of α-Oxoketenes: It has been used in the preparation of carbomethoxypivaloylketene.[3]

Conclusion

Methyl pivaloylacetate possesses a well-defined and highly useful chemical reactivity profile. The interplay between its acidic α-protons, dual carbonyl functionality, and the sterically influential tert-butyl group allows for a wide array of synthetic transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and execution of synthetic routes for novel and complex molecules in various fields of chemical research and development.

References

- 1. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 2. Methyl pivaloylacetate | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. aklectures.com [aklectures.com]

- 6. scispace.com [scispace.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl Pivaloylacetate

This technical guide provides a comprehensive overview of the physicochemical properties of methyl pivaloylacetate. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular Data

Methyl pivaloylacetate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a carboxylate ester.[1][2] It serves as a versatile intermediate in various organic syntheses.[2][3]

Data Presentation: Physicochemical Properties of Methyl Pivaloylacetate

The fundamental molecular and physical properties of methyl pivaloylacetate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 158.19 g/mol | [1][2][7] |

| Alternate Molecular Weight | 158.2 g/mol | [3][4][5][6] |

| CAS Number | 55107-14-7 | [1][2][3][4][5] |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate | [1][2][6] |

| Appearance | Colorless liquid | [4] |

| Density | 0.99 g/mL | [3][4] |

| Boiling Point | 67-70°C at 13 mmHg | [3][4][5] |

| Flash Point | 171°F (77.2°C) | [4][8] |

| Synonyms | Methyl 4,4-dimethyl-3-oxovalerate, Pivaloylacetic acid methyl ester | [1][5][8] |

Experimental Protocols and Applications in Drug Development

Detailed experimental protocols for the synthesis and specific applications of methyl pivaloylacetate are not extensively documented in publicly available literature. It is primarily recognized as a building block in organic synthesis.[2][9] For instance, it has been utilized as a substrate in the indium(III) chloride-catalyzed synthesis of certain dibenzo-dioxepine and -dioxocin derivatives.[3][9]

While the direct involvement of methyl pivaloylacetate in specific signaling pathways or as a key component in drug development is not well-established, the strategic introduction of methyl groups is a significant tactic in drug design.[10][11][12] This approach can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[10]

Logical Relationship Diagram

The following diagram illustrates a generalized workflow for the application of an intermediate like methyl pivaloylacetate in a research and development context.

References

- 1. Methyl pivaloylacetate | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 3. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]

- 4. anstarmaterial.com [anstarmaterial.com]

- 5. CAS RN 55107-14-7 | Fisher Scientific [fishersci.com]

- 6. Methyl pivaloylacetate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 55107-14-7,Methyl pivaloylacetate_CoreSyn [coresyn.com]

- 8. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]

- 9. Methyl pivaloylacetate, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pivaloylacetate, systematically known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-keto ester with significant applications as a building block in organic synthesis. Its unique structural features, including a sterically hindered tert-butyl group, impart distinct reactivity and make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to methyl pivaloylacetate, complete with detailed experimental protocols for key methodologies. Quantitative data are summarized in structured tables for comparative analysis, and reaction pathways are visualized using logical diagrams.

Chemical and Physical Properties

Methyl pivaloylacetate is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate | [1] |

| CAS Number | 55107-14-7 | [1] |

| Boiling Point | 174 °C (approx.) | |

| 67-70 °C at 13 mmHg | [2] | |

| 84 °C at 17 mmHg | [3] | |

| Density | 0.99 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.487 | [2] |

Spectroscopic Data

The structural characterization of methyl pivaloylacetate is typically achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.4 | s | 2H | -CH₂- |

| ~1.2 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~168 | C=O (ester) |

| ~52 | -OCH₃ |

| ~50 | -CH₂- |

| ~44 | -C (CH₃)₃ |

| ~27 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.[1]

| Wavenumber (cm⁻¹) | Description |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1200-1000 | C-O stretch |

Mass Spectrometry

The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z = 57, corresponding to the stable tert-butyl cation.[1]

| m/z | Relative Intensity | Assignment |

| 158 | Low | [M]⁺ |

| 101 | Moderate | [M - C(CH₃)₃]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |

| 41 | Moderate |

Historical Synthesis of Methyl Pivaloylacetate

The synthesis of methyl pivaloylacetate has been approached through several classical and modern organic reactions. The primary methods include the Claisen condensation, condensation of pinacolone with a carbonate ester, Fischer esterification, and the carbonylation of chloropinacolone.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. The synthesis of methyl pivaloylacetate can be achieved via a crossed Claisen condensation between a pivalate ester (which lacks α-hydrogens and can only act as the electrophile) and an acetate ester.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry tetrahydrofuran (THF)

-

Methyl acetate

-

Methyl pivalate

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with dry hexanes to remove the mineral oil and then suspend it in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl acetate (1.0 equivalent) in dry THF dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Add methyl pivalate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield methyl pivaloylacetate.

Condensation of Pinacolone with Dimethyl Carbonate

A highly effective method for the synthesis of methyl pivaloylacetate involves the condensation of pinacolone with dimethyl carbonate using a strong base like sodium hydride.

Materials:

-

Sodium hydride

-

Dimethyl carbonate

-

Hexamethylphosphoramide (HMPA)

-

Pinacolone (92%)

Procedure:

-

Suspend sodium hydride (60 g) in dimethyl carbonate (450 cc) and hexamethylphosphoramide (100 cc) in a suitable reaction vessel.

-

Slowly add pinacolone (100 g, 92%) to the suspension while maintaining the temperature at 45 °C.

-

After the addition is complete, continue to stir the reaction mixture at 45 °C until the reaction is complete (monitored by TLC or GC).

-

Process the reaction mixture via an appropriate aqueous workup and extraction.

-

The reported yield for this method is 83.5%.

Fischer Esterification

While not a direct synthesis of the β-keto ester, Fischer esterification is crucial for preparing one of the key starting materials for the Claisen condensation, methyl pivalate, from pivalic acid and methanol.

References

An In-depth Technical Guide to Methyl Pivaloylacetate: Synonyms, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This technical guide provides a detailed overview of methyl pivaloylacetate, a versatile intermediate in organic synthesis. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Nomenclature and Identification

Methyl pivaloylacetate is known by a variety of synonyms and is classified under several chemical identification systems. Its IUPAC name is methyl 4,4-dimethyl-3-oxopentanoate[1]. The compound is registered under the CAS Number 55107-14-7[1][2][3][4][5].

A logical map of the key identifiers for methyl pivaloylacetate is presented below.

Caption: A diagram illustrating the primary chemical identifiers and synonyms for methyl pivaloylacetate.

The following table summarizes the various names and identifiers associated with this compound.

| Identifier Type | Value |

| Common Name | Methyl pivaloylacetate[1][2] |

| IUPAC Name | methyl 4,4-dimethyl-3-oxopentanoate[1][6] |

| CAS Number | 55107-14-7[1][3] |

| EC Number | 259-481-2[1][4] |

| Molecular Formula | C₈H₁₄O₃[1][3][4] |

| InChI Key | XTXCFTMJPRXBBC-UHFFFAOYSA-N[1][2][3] |

| SMILES | CC(C)(C)C(=O)CC(=O)OC[1][3] |

| Synonyms | Pivaloylacetic Acid Methyl Ester[1][2][3] |

| Methyl 4,4-dimethyl-3-oxovalerate[1][2] | |

| Methyl 4,4,4-trimethylacetoacetate[1][2] | |

| Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester[1][2][3] | |

| Methyl 3-oxo-4,4-dimethylpentanoate[1][7] | |

| METHYL TERT-BUTYLCARBONYLACETATE[1] | |

| 4,4-Dimethyl-3-oxovaleric Acid Methyl Ester[1] | |

| UNII | 99CQ34TA4Y[1][2] |

Physicochemical Properties

The physical and chemical properties of methyl pivaloylacetate are critical for its application in experimental settings. It is a clear, colorless liquid at room temperature[3][5]. A compilation of its key properties is provided in the table below.

| Property | Value |

| Molecular Weight | 158.19 g/mol [1] (also reported as 158.2 g/mol [2][3][5]) |

| Boiling Point | 67-70 °C at 13 mmHg[2][3] (also reported as 184 °C at 760 mmHg[8]) |

| Density | 0.99 g/mL at 25 °C[3][5] (also reported as 0.981 g/cm³[8]) |

| Refractive Index (n20/D) | 1.487[3] (also reported as 1.42[8]) |

| Flash Point | 171 °F (77.2 °C)[3][8] |

| Vapor Pressure | 0.4 mmHg at 20 °C[3] |

| pKa | 10.78 ± 0.46 (Predicted)[3] |

Experimental Protocols for Synthesis

Methyl pivaloylacetate is a valuable intermediate for photographic chemicals and pharmaceuticals[9]. It can be synthesized through several methods, primarily involving the condensation of pinacolone with a carbonate ester or the carbonylation of chloropinacolone[10].

Protocol 1: Synthesis from Pinacolone and Dimethyl Carbonate

This protocol details a Claisen condensation reaction to produce methyl pivaloylacetate.[7]

Materials:

-

Sodium hydride (60 g)

-

Dimethyl carbonate (450 cc)

-

Hexamethyl phosphoric acid triamide (100 cc)

-

Pinacolone (100 g, 92% purity)

Procedure:

-

Suspend 60 g of sodium hydride in a mixture of 450 cc of dimethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide.

-

Slowly add 100 g of pinacolone to the suspension while maintaining the temperature at 45°C.

-

Upon completion of the addition, process the reaction mixture to isolate the final product.

-

This method has been reported to yield 83.5% of pivaloyl acetic acid methyl ester[7].

Protocol 2: Synthesis via Carbonylation of Chloropinacolone

This process converts chloropinacolone to the corresponding pivaloylacetate ester[10]. It involves the reaction of chloropinacolone with carbon monoxide and an alcohol in the presence of a base and a palladium catalyst[10].

Materials:

-

Chloropinacolone

-

Carbon Monoxide (CO)

-

Alcohol (e.g., Methanol, R¹OH)

-

Base

-

Palladium source (catalyst)

-

Coordinating, trisubstituted phosphine (e.g., (R³)₃P)

General Procedure:

-

Combine chloropinacolone, an alcohol (methanol for methyl pivaloylacetate), a base, a palladium catalyst source, and a coordinating phosphine ligand in a suitable pressure reactor.

-

Pressurize the reactor with carbon monoxide.

-

Heat the reaction mixture to the desired temperature and maintain it for a specified time to allow for the carbonylation reaction to proceed.

-

After the reaction, cool the mixture and process it to isolate the methyl pivaloylacetate product.

-

One example reported a conversion of 89% with a selectivity of 88% toward the desired methyl pivaloylacetate[10].

The workflow for the synthesis of methyl pivaloylacetate via the carbonylation of chloropinacolone is visualized in the diagram below.

Caption: A workflow diagram for the synthesis of methyl pivaloylacetate via palladium-catalyzed carbonylation.

Related Chemical Compounds

Understanding the relationship between methyl pivaloylacetate and similar chemical structures can be beneficial for synthetic planning and exploring structure-activity relationships.

-

Methyl Pivalate : This is the methyl ester of pivalic acid and lacks the keto group present in methyl pivaloylacetate[11]. Its chemical formula is C₆H₁₂O₂[11].

-

Methyl 3,3-dimethyl-2-oxobutanoate : An isomer of methyl pivaloylacetate with the IUPAC name methyl 3,3-dimethyl-2-oxobutanoate and CAS number 38941-46-7[12].

-

Methyl 2,2-dimethyl-3-oxobutanoate : Another related β-keto ester with the CAS number 38923-57-8[13].

These related compounds, while structurally similar, may exhibit different chemical reactivities and physical properties, making them interesting subjects for comparative studies in various research and development contexts.

References

- 1. Methyl pivaloylacetate | C8H14O3 | CID 99597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 55107-14-7 | Fisher Scientific [fishersci.com]

- 3. Methyl pivaloylacetate | 55107-14-7 [chemicalbook.com]

- 4. Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7 [sigmaaldrich.com]

- 5. anstarmaterial.com [anstarmaterial.com]

- 6. Buy Methyl pivaloylacetate | 55107-14-7 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. Pivaloylacetic acid methyl ester | 55107-14-7 [chemnet.com]

- 9. GB2088354A - Preparation of a-pivaloyl acetic esters - Google Patents [patents.google.com]

- 10. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]

- 11. Methyl pivalate - Wikipedia [en.wikipedia.org]

- 12. Methyl 3,3-dimethyl-2-oxobutyrate | C7H12O3 | CID 3016023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols for Methyl Pivaloylacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pivaloylacetate (MPA), also known as methyl 4,4-dimethyl-3-oxopentanoate, is a versatile β-ketoester that serves as a valuable building block in organic synthesis. Its unique structural feature, a sterically bulky tert-butyl group, influences its reactivity and can lead to high regioselectivity in various transformations. These characteristics make it an important precursor for the synthesis of a wide range of compounds, including complex heterocyclic molecules with applications in medicinal chemistry and agrochemicals. This document provides detailed application notes and experimental protocols for the use of methyl pivaloylacetate in several key synthetic transformations.

Key Applications of Methyl Pivaloylacetate

Methyl pivaloylacetate is a versatile intermediate in organic synthesis, primarily utilized in the construction of heterocyclic systems and as a precursor for various functionalized molecules. Its applications stem from the reactivity of its β-ketoester moiety, which allows for a variety of chemical transformations.

Core Applications Include:

-

Synthesis of Heterocyclic Compounds: MPA is a key starting material for the synthesis of various heterocycles, including:

-